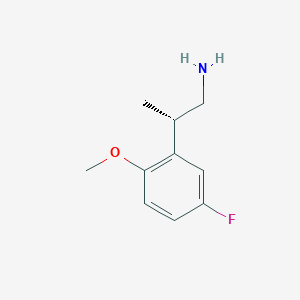

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine

Description

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine is a chiral primary amine characterized by a propan-1-amine backbone with a 5-fluoro-2-methoxyphenyl substituent at the C2 position. Its molecular formula is C₁₀H₁₄FNO, with a molecular weight of 183.22 g/mol. The (2S)-stereochemistry at the chiral center distinguishes it from its enantiomer and influences its physicochemical and biological properties. The compound features a phenyl ring substituted with a fluorine atom at the para position and a methoxy group at the ortho position, contributing to its unique electronic and steric profile.

Properties

IUPAC Name |

(2S)-2-(5-fluoro-2-methoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-7(6-12)9-5-8(11)3-4-10(9)13-2/h3-5,7H,6,12H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWQTPOCFQBEGL-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)C1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine, also known as a fluorinated phenylpropanamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its interactions, mechanisms of action, and implications in various therapeutic areas.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with a fluorine atom and a methoxy group attached to the phenyl ring. These substituents significantly influence its biological properties and interactions with molecular targets.

| Property | Description |

|---|---|

| Molecular Formula | C10H14FNO |

| Molecular Weight | 185.23 g/mol |

| Chiral Center | Yes |

| Key Functional Groups | Fluorine (F), Methoxy (-OCH3) |

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes. Notably, it has shown affinity for serotonin receptors, particularly the 5-HT2C subtype, which is implicated in mood regulation and appetite control. The presence of the fluorine atom enhances lipophilicity, potentially improving central nervous system penetration.

Interaction with 5-HT Receptors

Research indicates that this compound acts as a selective agonist for the 5-HT2C receptor, with structure-activity relationship (SAR) studies suggesting that modifications to the phenyl ring can enhance selectivity and potency. For instance, a study found that derivatives with additional alkoxy groups maintained or improved their binding affinity compared to non-fluorinated analogs .

Biological Activities

- Antidepressant Effects : Due to its action on serotonin receptors, this compound has been investigated for potential antidepressant properties. Its selectivity for the 5-HT2C receptor may contribute to mood enhancement without significant side effects associated with broader serotonin receptor activation.

- Analgesic Properties : Preliminary studies suggest that compounds similar to this compound exhibit analgesic effects by modulating pain pathways in the central nervous system.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, potentially making it a candidate for treating inflammatory disorders.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Study on Antidepressant Activity : A recent investigation into structurally similar compounds revealed that modifications at the para position of the phenyl ring can lead to enhanced selectivity for the 5-HT2C receptor, resulting in improved antidepressant-like effects in animal models .

- In Vivo Efficacy : In animal models, this compound demonstrated significant reductions in depressive behaviors compared to controls, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison of (2S)-2-(5-Fluoro-2-methoxyphenyl)propan-1-amine and Analogues

Key Comparative Insights

Positional Isomerism

The positional isomer 1-(5-fluoro-2-methoxyphenyl)propan-1-amine () shares the same molecular formula but places the aromatic substituent on C1 of the propane chain. For example, the primary amine in the target compound (C2-substituted) may exhibit distinct hydrogen-bonding interactions compared to the C1-substituted isomer .

Aromatic System Variations

- Naphthyl Analogues : The naphthyl-substituted compound () demonstrates increased lipophilicity due to its larger aromatic system, which may enhance membrane permeability but reduce solubility. Its (R)-configuration further highlights the role of stereochemistry in pharmacological activity .

- Indole Derivatives: 5F-AMT () incorporates an indole ring, a bioisostere for phenyl groups.

Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from racemic mixtures (e.g., (2RS)-1-(4-methoxyphenyl)propan-2-amine, ) and enantiomers like the (R)-naphthyl derivative (). Enantiomers often exhibit divergent binding affinities; for instance, (R)-configured naphthylpropanamines may show enhanced selectivity for specific receptors .

Functional Group Modifications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.